1,3-Diphenylpyrazole-4-propionic acid 1,3-Diphenylpyrazole-4-propionic acid
Brand Name: Vulcanchem
CAS No.: 108446-77-1
VCID: VC20743878
InChI: InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)
SMILES: C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

1,3-Diphenylpyrazole-4-propionic acid

CAS No.: 108446-77-1

Cat. No.: VC20743878

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenylpyrazole-4-propionic acid - 108446-77-1

CAS No. 108446-77-1
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 3-(1,3-diphenylpyrazol-4-yl)propanoic acid
Standard InChI InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)
Standard InChI Key LMHUSEBWZSOLAN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3

Chemical Structure and Properties

1,3-Diphenylpyrazole-4-propionic acid (C18H16N2O2) features a pyrazole core structure with two phenyl groups at positions 1 and 3, and a propionic acid chain at position 4. The molecular structure combines the heterocyclic pyrazole ring system with the functionality of a carboxylic acid group, creating a compound with diverse chemical properties and biological activities .

The pyrazole ring is particularly significant as it appears in numerous pharmaceutically active compounds. This five-membered heterocycle containing two adjacent nitrogen atoms serves as an important scaffold in medicinal chemistry due to its stability and binding capabilities . The addition of phenyl groups at positions 1 and 3 enhances the compound's lipophilicity and potential for hydrophobic interactions with biological targets.

The propionic acid moiety at position 4 provides additional functionality, particularly for forming hydrogen bonds with target proteins and contributing to the compound's solubility profile. This combination of structural elements creates a molecule with considerable versatility for various chemical and biological applications.

Synthesis Methods

Several synthetic routes have been developed for preparing 1,3-diphenylpyrazole derivatives, which can be adapted for the synthesis of 1,3-Diphenylpyrazole-4-propionic acid. One common approach involves multi-step protocols starting with substituted acetophenones.

A typical synthesis pathway begins with the condensation of an appropriate acetophenone (such as 4-alkoxyacetophenone or unsubstituted acetophenone) with a phenylhydrazine derivative (often 4-chlorophenylhydrazine) in refluxing ethanol containing glacial acetic acid . This reaction produces ethylidene hydrazine intermediates that subsequently undergo ring closure.

The Vilsmeier-Haack-Arnold formylation is commonly employed for the ring-closing step, treating the ethylidene hydrazine intermediates with POCl3/DMF to form 1H-pyrazole-4-carbaldehyde compounds . These aldehyde intermediates can then be further modified to introduce the propionic acid functionality at the 4-position through appropriate oxidation or addition reactions.

For related 1,3-diphenylpyrazole derivatives, researchers have documented specific synthesis conditions. For example, in the preparation of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, the reaction typically yields around 82% of product with a melting point of 124-126°C .

Applications in Research and Industry

Pharmaceutical Applications

1,3-Diphenylpyrazole-4-propionic acid has shown significant potential in pharmaceutical research, particularly for its anti-inflammatory properties. The compound is being investigated as a candidate for developing new pain relief medications due to its ability to modulate inflammatory pathways .

The pyrazole scaffold has historically demonstrated diverse pharmacological activities including antimicrobial, anti-inflammatory, antiviral, antidiabetic, analgesic, and antiparasitic properties . The specific structure of 1,3-Diphenylpyrazole-4-propionic acid may contribute to selective enzyme inhibition, particularly targeting inflammatory mediators.

The compound shows structural similarity to derivatives that inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2, a key mediator in inflammation . This selective inhibition could potentially provide anti-inflammatory benefits without the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) or COX-2 inhibitors.

Agricultural Applications

In agricultural chemistry, 1,3-Diphenylpyrazole-4-propionic acid serves as a key ingredient in developing herbicides. The compound helps control unwanted plant growth while minimizing environmental impact, making it valuable for sustainable agricultural practices .

The specific mechanism of action in plant systems likely involves enzyme inhibition or interference with metabolic pathways essential for weed growth. The compound's structural features allow for targeted activity against specific plant biochemical processes while potentially reducing off-target effects on beneficial organisms.

Material Science Applications

The compound is utilized in formulating advanced materials, particularly in coatings that require enhanced durability and resistance to degradation . The aromatic structure of 1,3-Diphenylpyrazole-4-propionic acid contributes to thermal stability and resistance to photodegradation, making it suitable for protective coatings.

The carboxylic acid functionality also provides anchoring points for integration into polymeric systems or for surface attachment in specialized materials. These properties make the compound valuable in developing materials with specific performance characteristics for industrial applications.

Analytical Chemistry Applications

Research Findings on Related Compounds

While specific research on 1,3-Diphenylpyrazole-4-propionic acid is limited in the available search results, studies on structurally related compounds provide valuable insights into the potential properties and applications of this molecule.

Enzyme Inhibition Studies

Research on related 1,3-diphenylpyrazole derivatives has demonstrated significant enzyme inhibitory activities. For example, 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and structurally related compounds have shown selective inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) .

Table 1: Inhibitory Activities of Selected 1,3-Diphenylpyrazole Derivatives Against mPGES-1

CompoundRIC50 (nM) for mPGES-1
13aC2H5283±83
13fC2H541±5
14anC6H1383±34
14fnC6H1336±11

These data show that specific structural modifications significantly impact enzyme inhibitory potency, with compound 14f demonstrating the highest potency (IC50 = ~36 nM) against human mPGES-1 without significant inhibition against COX-1/2 . This selective inhibition profile is particularly valuable for pharmaceutical applications, as it suggests potential anti-inflammatory activity with reduced side effects compared to traditional NSAIDs.

Structure-Activity Relationship Studies

Analysis of structure-activity relationships for related compounds indicates that the nature of substituents on the pyrazole ring significantly influences biological activity. For instance, compounds with linear side chains of moderate length (4-6 carbons) demonstrated higher potency against mPGES-1 compared to those with shorter chains or bulky substituents like benzyl groups .

The binding interactions of these compounds with target enzymes involve both hydrogen bonding and hydrophobic interactions. For example, in related compounds, the carbonyl groups can form hydrogen bonds with specific amino acid residues (such as S127) in the binding pocket of mPGES-1, while phenyl groups occupy hydrophobic pockets within the enzyme .

Synthetic Derivatives and Their Properties

Various synthetic derivatives of 1,3-diphenylpyrazole have been prepared and characterized. These include compounds such as:

  • (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

  • 1,3-Diphenyl-4-((2-phenylhydrazineylidene)methyl)-1H-pyrazole

  • 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)-pyridine-3,5-dicarbonitrile

These derivatives demonstrate the versatility of the 1,3-diphenylpyrazole scaffold for chemical modifications, allowing researchers to tune properties for specific applications .

Future Research Perspectives

The versatility of 1,3-Diphenylpyrazole-4-propionic acid suggests several promising avenues for future research:

  • Further investigation of its anti-inflammatory mechanisms could lead to the development of novel therapeutic agents with improved safety profiles.

  • Exploration of its potential antitumor activity, building on the known anticancer effects of related pyrazole derivatives.

  • Development of new synthetic methods to prepare the compound more efficiently or with enhanced selectivity.

  • Investigation of additional applications in material science, particularly in advanced coating technologies.

  • Exploration of its potential as a building block for more complex molecules with enhanced biological activities.

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